![molecular formula C22H21NO4 B2718136 Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate CAS No. 1421475-68-4](/img/structure/B2718136.png)
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties of “Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate” are not provided in the available resources .Scientific Research Applications
Synthesis and Reactivity
- Synthetic Applications: A study by Serebryannikova et al. (2021) discusses the product selectivity of thermal Buchner reactions involving methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates with naphthalene, leading to stable norcaradiene adducts. This research highlights the synthetic utility of naphthalene derivatives in producing a new family of functionalized compounds through selective reactions Serebryannikova et al., 2021.
Liquid Crystalline Properties
- Mesogenic Homologous Series: Thaker et al. (2012) synthesized new mesogenic series involving naphthalene ring systems demonstrating mesomorphic behavior. This study provides insights into the structural requirements for liquid crystalline properties, which could be relevant for materials science applications Thaker et al., 2012.
Biodegradation and Environmental Impact
- Degradation Capabilities: Chen and Cai (2016) explored the degradation of novel pyrimidynyloxybenzoic-based herbicides and naphthalene by a recombinant strain, highlighting the potential of naphthalene derivatives in bioremediation and environmental cleanup Chen and Cai, 2016.
Biological Activities
- Antibacterial Agents: Abbasi et al. (2015) reported the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents, indicating the therapeutic potential of naphthalene derivatives Abbasi et al., 2015.
Drug Discovery and Pharmacology
- Dopamine D4 Receptor Antagonists: Wright et al. (1997) identified selective dopamine D4 receptor antagonists based on naphthalene derivatives, underscoring the relevance of these compounds in neuropharmacology and drug discovery Wright et al., 1997.
Mechanism of Action
Target of Action
The primary target of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is the HIV-1 protease . This protease plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .
Mode of Action
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate interacts with the HIV-1 protease in a way that inhibits its function . The compound fits into the active site of the protease, preventing it from cleaving the viral polyproteins into their functional units . This inhibits the maturation of the virus, rendering it non-infectious .
Biochemical Pathways
The inhibition of the HIV-1 protease by Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate affects the viral replication pathway . By preventing the maturation of the virus, the compound disrupts the production of new infectious virus particles .
Result of Action
The result of the action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is the inhibition of the maturation of the HIV-1 virus . This leads to the production of non-infectious virus particles, reducing the spread of the virus within the host .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXAMHRZEOLUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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